4-Acetyl Rhein
Overview
Description
4-Acetyl Rhein is a derivative of Rhein, an anthraquinone compound. Rhein is primarily extracted from traditional medicinal plants such as Rheum palmatum, Aloe barbadensis, Cassia angustifolia, and Polygonum multiflorum . Rhein and its derivatives, including this compound, are known for their various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective effects .
Mechanism of Action
Target of Action
4-Acetyl Rhein, a derivative of Rhein, primarily targets multiple pathways that are initiated by the membrane receptor . It has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to the activation of MAPK and PI3K-AKT parallel signaling pathways . In the downstream of VEGF signaling pathway, Rhein inhibits Hsp90α activity to induce the degradation of its client protein COX-2 and to promote the production of PGI2 which can inhibit the release of inflammatory mediators .
Biochemical Pathways
The biochemical pathways affected by this compound are closely interconnected. The pathways related to the targets of Rhein are initiated by the membrane receptor. Then, MAPK and PI3K-AKT parallel signaling pathways are activated, and several downstream pathways are affected, thereby eventually regulating cell cycle and apoptosis . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .
Pharmacokinetics
It is known that the absorption of rhein in beagle dogs is slightly higher than in rats, and the absorption of intravascular route of administration is greater than that of oral administration .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has various pharmacological activities, such as anti-inflammatory, antitumor, antioxidant, antifibrosis, hepatoprotective, and nephroprotective activities . The therapeutic effect of Rhein, as a multitarget molecule, is the synergistic and comprehensive result of the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .
Biochemical Analysis
Biochemical Properties
4-Acetyl Rhein interacts with multiple enzymes, proteins, and other biomolecules. It is involved in multiple pathways initiated by the membrane receptor . The MAPK and PI3K-AKT parallel signaling pathways are activated, affecting several downstream pathways and eventually regulating the cell cycle and apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The therapeutic effect of this compound is the synergistic and comprehensive result of the involvement of multiple pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is considered a multitarget molecule, with its therapeutic effect resulting from the involvement of multiple pathways rather than the blocking or activation of a single signaling pathway .
Metabolic Pathways
This compound is involved in metabolic pathways related to acetyl-CoA . It interacts with enzymes or cofactors in these pathways and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl Rhein typically involves the acetylation of Rhein. One common method starts with the oxidation of aloe-emodin or its triacyl derivatives using salts of nitrous acid, followed by acylation to obtain this compound . Another method involves taking 3-nitrophthalic anhydride as the raw material, performing a Friedel-Crafts reaction with m-cresol, followed by deoxidation, cyclization, diazotization, acetylation, and oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl Rhein undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
4-Acetyl Rhein has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various anthraquinone derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and fibrosis
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical testing.
Comparison with Similar Compounds
4-Acetyl Rhein is compared with other anthraquinone derivatives such as Rhein, aloe-emodin, and diacerein. While all these compounds share similar pharmacological activities, this compound is unique due to its specific acetyl group, which may enhance its bioavailability and therapeutic efficacy .
List of Similar Compounds
- Rhein
- Aloe-emodin
- Diacerein
This compound stands out due to its unique chemical structure and enhanced pharmacological properties, making it a valuable compound in scientific research and pharmaceutical development.
Properties
IUPAC Name |
4-acetyloxy-5-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O7/c1-7(18)24-12-6-8(17(22)23)5-10-14(12)16(21)13-9(15(10)20)3-2-4-11(13)19/h2-6,19H,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIXMWPJYKVOCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437665 | |
Record name | 4-Acetyl Rhein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875535-36-7 | |
Record name | 4-(Acetyloxy)-9,10-dihydro-5-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875535-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetyl Rhein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50437665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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